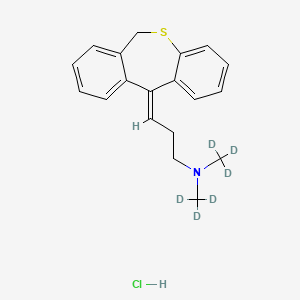

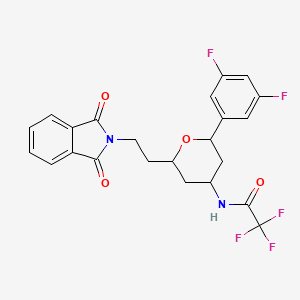

Dothiepin-d6 HCl (N,N-dimethyl-d6) (cis/trans mixture)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dothiepin-d6 HCl (N,N-dimetil-d6) (mezcla cis/trans) es una forma deuterada del clorhidrato de Dothiepin. Los compuestos deuterados son aquellos en los que los átomos de hidrógeno son reemplazados por deuterio, un isótopo estable del hidrógeno. Este compuesto se utiliza principalmente en la investigación científica y no está destinado al consumo humano .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Dothiepin-d6 HCl implica la deuteración del clorhidrato de Dothiepin. El proceso generalmente incluye el reemplazo de átomos de hidrógeno por deuterio en presencia de un agente deuterante. Las condiciones de reacción a menudo implican el uso de disolventes y catalizadores deuterados para facilitar el intercambio de hidrógeno con deuterio .

Métodos de producción industrial: La producción industrial de Dothiepin-d6 HCl sigue rutas sintéticas similares, pero a una escala mayor. El proceso se optimiza para obtener mayores rendimientos y pureza, y a menudo implica múltiples etapas de purificación y control de calidad para garantizar que el producto final cumpla con los estándares de grado de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: Dothiepin-d6 HCl experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reductores comunes incluyen el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. .

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en condiciones ácidas.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Halógenos en presencia de un catalizador

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas secundarias .

Aplicaciones Científicas De Investigación

Dothiepin-d6 HCl se utiliza ampliamente en la investigación científica para diversas aplicaciones:

Química: Se utiliza como patrón de referencia en la espectroscopia de resonancia magnética nuclear (RMN) para estudiar estructuras moleculares y mecanismos de reacción.

Biología: Se emplea en estudios metabólicos para rastrear las vías del metabolismo de los fármacos.

Medicina: Se utiliza en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción de los fármacos.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y en procesos de control de calidad

Mecanismo De Acción

Dothiepin-d6 HCl ejerce sus efectos inhibiendo la recaptación de noradrenalina y serotonina, mejorando la neurotransmisión noradrenérgica y serotoninérgica. También actúa como un antagonista del receptor H1 de la histamina, lo que contribuye a sus propiedades sedantes y ansiolíticas. Los objetivos moleculares incluyen los transportadores de noradrenalina y serotonina, así como los receptores H1 de la histamina .

Compuestos Similares:

Clorhidrato de Dothiepin: La forma no deuterada de Dothiepin-d6 HCl.

Clorhidrato de Amitriptilina: Otro antidepresivo tricíclico con propiedades farmacológicas similares.

Clorhidrato de Imipramina: Un antidepresivo tricíclico utilizado para fines terapéuticos similares

Singularidad: Dothiepin-d6 HCl es único debido a su naturaleza deuterada, lo que proporciona ventajas en las aplicaciones de investigación, como una mejor estabilidad y una reducción de la degradación metabólica. Esto lo hace particularmente valioso en estudios que requieren un seguimiento preciso y un análisis de las vías metabólicas .

Comparación Con Compuestos Similares

Dothiepin hydrochloride: The non-deuterated form of Dothiepin-d6 HCl.

Amitriptyline hydrochloride: Another tricyclic antidepressant with similar pharmacological properties.

Imipramine hydrochloride: A tricyclic antidepressant used for similar therapeutic purposes

Uniqueness: Dothiepin-d6 HCl is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it particularly valuable in studies requiring precise tracking and analysis of metabolic pathways .

Propiedades

Fórmula molecular |

C19H22ClNS |

|---|---|

Peso molecular |

337.9 g/mol |

Nombre IUPAC |

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;/i1D3,2D3; |

Clave InChI |

XUPZAARQDNSRJB-KOOCDHCZSA-N |

SMILES isomérico |

[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31)C([2H])([2H])[2H].Cl |

SMILES canónico |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)

![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)

![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)

![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)

![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)

![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)

![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)